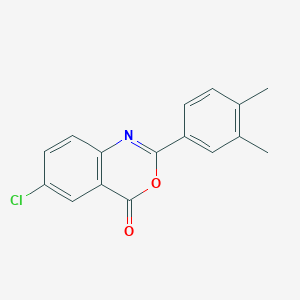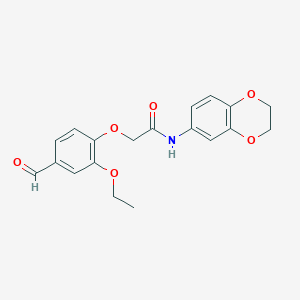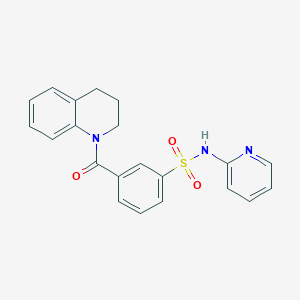![molecular formula C16H16N4O3 B4402684 N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4402684.png)
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide
Descripción general
Descripción
N-[3-(1H-imidazol-1-yl)propyl]-2-methyl-1,3-dioxo-5-isoindolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as IMCA or N-3-Im-Propyl IMCA and has been found to possess various biochemical and physiological effects.
Mecanismo De Acción
IMCA exerts its therapeutic effects through various mechanisms of action, including inhibition of protein kinases, activation of immune cells, and modulation of gene expression. IMCA has been found to inhibit the activity of protein kinases, such as AKT and ERK, which are involved in cell proliferation and survival. Additionally, IMCA has been found to activate immune cells, such as T cells and natural killer cells, which play a crucial role in the immune response. IMCA also modulates gene expression by regulating the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
IMCA has been found to possess various biochemical and physiological effects, including anti-tumor, neuroprotective, and immunomodulatory effects. In oncology, IMCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurology, IMCA has been found to reduce oxidative stress and inflammation, which are implicated in neurodegenerative diseases. In immunology, IMCA has been found to enhance the immune response by activating immune cells and modulating cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IMCA has several advantages for lab experiments, including its stability, solubility, and specificity. IMCA is stable under various experimental conditions and can be easily dissolved in aqueous solutions. Additionally, IMCA is relatively specific in its mode of action, which allows for targeted therapeutic effects. However, one limitation of IMCA is its low bioavailability, which may limit its therapeutic efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of IMCA. One potential direction is the optimization of IMCA synthesis to improve its yield and purity. Another direction is the investigation of IMCA's potential therapeutic applications in other fields, such as cardiology and dermatology. Additionally, further research is needed to elucidate the precise mechanisms of action of IMCA and to identify potential drug targets for IMCA-based therapies.
Aplicaciones Científicas De Investigación
IMCA has been extensively studied for its potential therapeutic applications in various fields of science, including oncology, neurology, and immunology. In oncology, IMCA has been found to possess anti-tumor properties by inhibiting the growth of cancer cells and inducing apoptosis. In neurology, IMCA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In immunology, IMCA has been found to enhance the immune response by activating immune cells.
Propiedades
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-19-15(22)12-4-3-11(9-13(12)16(19)23)14(21)18-5-2-7-20-8-6-17-10-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZNNFLDOBDAXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NCCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-[(2,5-dimethylphenyl)(2-pyrimidinylamino)methyl]-8-quinolinol](/img/structure/B4402615.png)

![2-{5-[1-(4-chloro-3-methylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4402629.png)


![1-(4-{2-[(2-furylmethyl)amino]ethoxy}-3-methoxyphenyl)ethanone hydrochloride](/img/structure/B4402676.png)
![1-[3-(3-sec-butoxyphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4402692.png)
![4-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4402696.png)
![4-[2-(4-morpholinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4402699.png)
![N-[4-(2-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B4402706.png)
amine hydrochloride](/img/structure/B4402713.png)
![N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]-1-propanamine hydrochloride](/img/structure/B4402718.png)